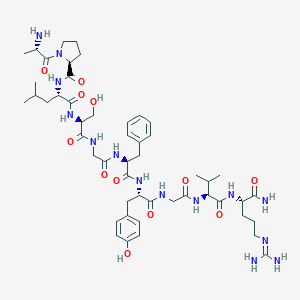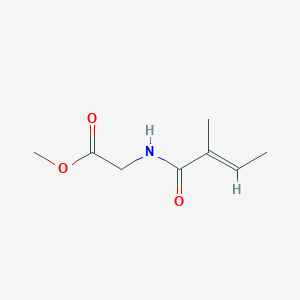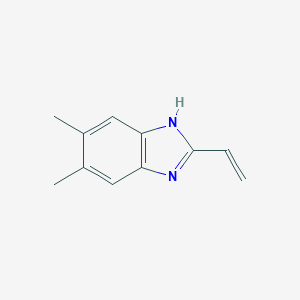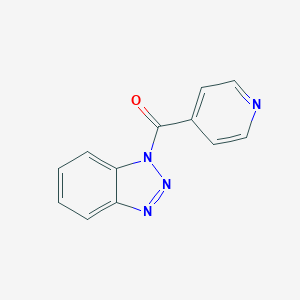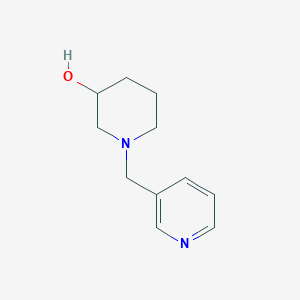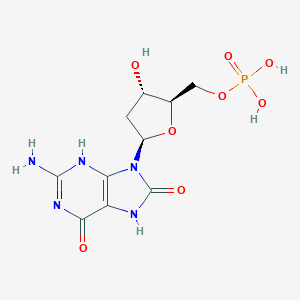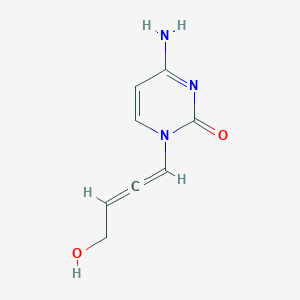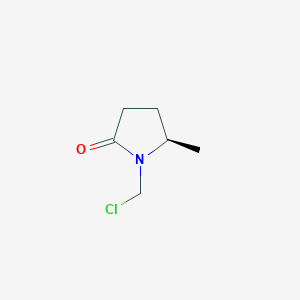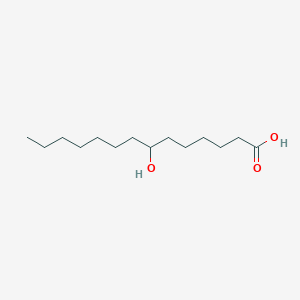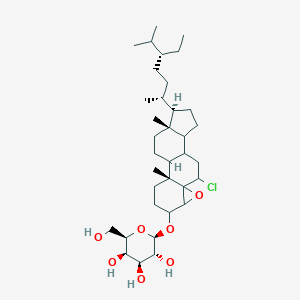
Blattellastanoside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Blattellastanoside A is a natural product isolated from the leaves of the plant Blattella germanica. It has been found to have various biological activities, including antifungal, antibacterial, and antiviral properties. In recent years, Blattellastanoside A has gained attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Blattellastanoside A is not fully understood. However, it is believed to exert its biological activities by disrupting the cell membrane of microorganisms, leading to their death. Blattellastanoside A has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Effets Biochimiques Et Physiologiques
Blattellastanoside A has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as lipase and α-glucosidase, which are involved in lipid and carbohydrate metabolism. Blattellastanoside A has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Blattellastanoside A has several advantages for lab experiments. It is a natural product, which makes it easier to obtain and purify. It also has a broad spectrum of biological activities, which makes it useful for studying various diseases. However, one of the limitations of Blattellastanoside A is that it has low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the study of Blattellastanoside A. One area of research is the development of Blattellastanoside A derivatives with enhanced biological activities. Another area of research is the investigation of the mechanism of action of Blattellastanoside A, which can provide insights into its therapeutic potential. Additionally, the use of Blattellastanoside A in combination with other drugs for the treatment of diseases is an area of research that holds promise.
Méthodes De Synthèse
Blattellastanoside A can be synthesized using a multi-step approach. The starting material is usually the plant extract of Blattella germanica, which is then purified using various chromatographic techniques. The purified extract is then subjected to chemical reactions, such as acid hydrolysis, esterification, and glycosylation, to yield Blattellastanoside A.
Applications De Recherche Scientifique
Blattellastanoside A has been extensively studied for its potential therapeutic applications. It has been found to have antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. It has also been shown to have antibacterial activity against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. Additionally, Blattellastanoside A has been found to have antiviral activity against the influenza virus.
Propriétés
Numéro CAS |
149864-63-1 |
|---|---|
Nom du produit |
Blattellastanoside A |
Formule moléculaire |
C35H59ClO7 |
Poids moléculaire |
627.3 g/mol |
Nom IUPAC |
(2R,3R,4S,5R,6R)-2-[[(2R,9R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H59ClO7/c1-7-20(18(2)3)9-8-19(4)22-10-11-23-21-16-27(36)35-31(43-35)25(13-15-34(35,6)24(21)12-14-33(22,23)5)41-32-30(40)29(39)28(38)26(17-37)42-32/h18-32,37-40H,7-17H2,1-6H3/t19-,20-,21?,22-,23?,24?,25?,26-,27-,28+,29+,30-,31?,32-,33-,34-,35?/m1/s1 |
Clé InChI |
HAAIKLIMLBUYHH-YRIMARDTSA-N |
SMILES isomérique |
CC[C@H](CC[C@@H](C)[C@H]1CCC2[C@@]1(CCC3C2C[C@H](C45[C@@]3(CCC(C4O5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)C)Cl)C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC(C4O5)OC6C(C(C(C(O6)CO)O)O)O)C)Cl)C)C(C)C |
SMILES canonique |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC(C4O5)OC6C(C(C(C(O6)CO)O)O)O)C)Cl)C)C(C)C |
Synonymes |
blattellastanoside A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



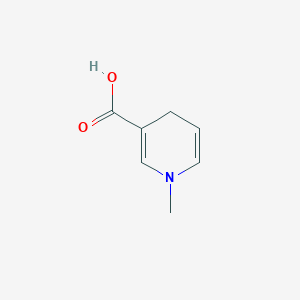
![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B141535.png)
